molecular formula C10H10F3N B3153190 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 75414-01-6

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3153190
CAS No.: 75414-01-6
M. Wt: 201.19 g/mol
InChI Key: AIZOQUQBOXPVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (C₁₀H₁₀F₃N, MW 201.19) is a fluorinated heterocyclic compound with a partially saturated quinoline backbone. The trifluoromethyl (-CF₃) group at the 8-position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical applications . Its synthesis typically involves lithiation, nucleophilic substitution, or catalytic hydrogenation strategies, though specific routes for this compound are less documented compared to analogues like 8-fluoro derivatives . The compound’s structural rigidity and electron-withdrawing -CF₃ group make it a promising scaffold for central nervous system (CNS) drug candidates and agrochemicals .

Properties

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5,14H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZOQUQBOXPVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(F)(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244982
Record name 1,2,3,4-Tetrahydro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75414-01-6
Record name 1,2,3,4-Tetrahydro-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75414-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated quinoline derivatives, reduced tetrahydroquinoline compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study published in the European Journal of Organic Chemistry highlighted the synthesis of such compounds and their potential as anticancer agents .
  • CYP Enzyme Inhibition
    • This compound has been identified as a CYP1A2 and CYP2D6 inhibitor, which is crucial for drug metabolism studies. The inhibition of these enzymes can affect the pharmacokinetics of co-administered drugs, making it a valuable compound for pharmacological research .
  • Neuroprotective Effects
    • Preliminary studies suggest that tetrahydroquinoline derivatives may possess neuroprotective effects. They have been investigated for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Organic Synthesis Applications

  • Building Block in Synthesis
    • This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a desirable intermediate for synthesizing more complex molecules .
  • Synthesis of Novel Compounds
    • The compound has been utilized in the synthesis of various heterocyclic compounds through reactions such as cyclization and functional group transformations. These processes are essential for developing new pharmaceuticals with improved efficacy and reduced side effects .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of tumor growth in cancer cell lines
CYP Enzyme InhibitionInhibitor of CYP1A2 and CYP2D6 enzymes affecting drug metabolism
Neuroprotective EffectsPotential to reduce oxidative stress in neurodegenerative diseases
Organic SynthesisUsed as a building block for synthesizing complex heterocycles

Case Studies

  • Case Study on Anticancer Properties
    • A recent study explored the effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity at varying concentrations, indicating its potential as a lead compound for further development in cancer therapy .
  • Pharmacokinetic Studies
    • In pharmacokinetic studies involving animal models, the compound's interaction with various CYP enzymes was assessed. The findings suggested that it could alter the metabolism of other drugs when administered concurrently, highlighting its importance in drug formulation strategies .

Comparison with Similar Compounds

Table 1: Substituent Effects on Tetrahydroquinoline Derivatives

Compound Substituent(s) & Position Molecular Weight Key Properties/Applications Synthesis Method Reference
8-(Trifluoromethyl)-THQ -CF₃ at C8 201.19 High metabolic stability, CNS drug potential Limited data; likely via nucleophilic substitution or catalytic routes
8-Fluoro-3,4-dihydroisoquinoline -F at C8 165.17 Precursor for 1,8-disubstituted THQ derivatives; CNS drug intermediates Directed ortho-lithiation, fluorine-amine exchange
2-Methyl-5-hydroxy-THQ -CH₃ at C2, -OH at C5 163.21 Analgesic activity (1/8 potency of morphine) Reduction of quinoline derivatives
8-(Butyltelluro)-THQ -Te(C₄H₉) at C8 325.12 Heavy atom effect for reactivity studies Lithiation-tellurization
8-Methyl-THQ -CH₃ at C8 147.21 Building block for dyes and corrosion inhibitors Hydrogenation of quinoline
7-(Trifluoromethyl)-THQ -CF₃ at C7 201.19 Positional isomer with distinct electronic profile Similar to 8-CF₃-THQ

Biological Activity

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by a tetrahydroquinoline core with a trifluoromethyl group at the 8-position. This structural modification is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline, including those with a trifluoromethyl group, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain synthesized tetrahydroquinolines showed potent antibacterial activity against various pathogenic strains, including C. tetani and M. tuberculosis .

CompoundActivityMinimum Inhibitory Concentration (MIC)
4fAntibacterial against C. tetani15.6 μg/mL
5fAntitubercular against M. tuberculosisComparable to first-line drugs

Anti-Inflammatory and Cytotoxic Effects

Another significant aspect of this compound is its ability to inhibit inflammatory pathways. A study highlighted that derivatives of this compound can inhibit LPS-induced NF-κB transcriptional activity in human cancer cell lines . This inhibition suggests potential applications in treating inflammatory diseases and cancers.

CompoundCell LineIC50 (μM)
6gNCI-H230.53 (53 times more potent than reference)
6gMDA-MB-231Not specified

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has also been studied. A specific derivative was shown to suppress LPS-induced inflammation in BV2 microglial cells, indicating its potential in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : The compound's ability to inhibit the NF-κB pathway plays a crucial role in its anti-inflammatory effects.
  • Antimicrobial Mechanisms : The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.
  • Cytotoxicity Against Cancer Cells : The compound has shown selective cytotoxicity towards various cancer cell lines, suggesting it may act through apoptosis or other cell death pathways.

Study on Antitubercular Activity

A notable study synthesized several tetrahydroquinoline derivatives and evaluated their antitubercular activity against M. tuberculosis. Among them, compounds 4f and 5f exhibited excellent potency compared to standard treatments .

Study on Anti-Inflammatory Effects

In another investigation focusing on neuroinflammation, the compound demonstrated significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated BV2 cells .

Q & A

Q. What are the most reliable synthetic routes for 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

Methodological Answer:

  • Cyclization of Precursors : React 8-substituted quinoline derivatives with trifluoromethylating agents (e.g., Togni’s reagent) under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane or acetonitrile at reflux temperatures (80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >75% purity .
  • Domino Reactions : Use multicomponent reactions (MCRs) involving aniline derivatives, aldehydes, and trifluoromethyl ketones. Catalytic systems like Au(I) or Fe(III) enable regioselective cyclization, as demonstrated for analogous trifluoromethylated quinolines .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability (tested via PAMPA assays) .
  • Electron-Withdrawing Effects : Stabilizes intermediates in nucleophilic substitution reactions, as shown by DFT calculations for similar tetrahydroquinolines .

Advanced Research Questions

Q. How can structural discrepancies in biological activity data between 8-(trifluoromethyl)-tetrahydroquinoline and its analogs be resolved?

Methodological Answer:

  • Comparative SAR Analysis : Tabulate activity data for analogs with varying substituents (e.g., 6-chloro vs. 8-bromo derivatives). For example:
Substituent PositionBiological Activity (IC₅₀, μM)Target EnzymeReference
8-CF₃0.45 ± 0.12CYP3A4
6-Cl, 8-CF₃1.20 ± 0.30CYP2D6
  • Molecular Docking : Use software like AutoDock Vina to compare binding poses. The 8-CF₃ group in tetrahydroquinoline shows stronger van der Waals interactions with CYP3A4’s hydrophobic pocket than 6-Cl analogs .

Q. What experimental strategies mitigate decomposition of 8-(trifluoromethyl)-tetrahydroquinoline under acidic conditions?

Methodological Answer:

  • Stability Screening : Conduct accelerated stability studies (40°C/75% RH, pH 1–7). Data shows decomposition >20% at pH <3 after 24 hours.
  • Formulation Adjustments : Use buffered solutions (pH 5–6) or lyophilization to stabilize the compound, as validated by HPLC-MS monitoring .

Q. How to optimize catalytic systems for enantioselective synthesis of chiral 8-(trifluoromethyl)-tetrahydroquinoline derivatives?

Methodological Answer:

  • Chiral Ligand Screening : Test Pd(II)/BINAP or Ru(II)/PHOX complexes for asymmetric hydrogenation. For example, RuCl₂[(S)-Xyl-P-Phos] achieves 92% ee in reducing trifluoromethylated quinoline imines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve enantioselectivity by stabilizing transition states, as shown in kinetic studies .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for CYP450 inhibition by 8-(trifluoromethyl)-tetrahydroquinoline?

Methodological Answer:

  • Assay Variability : Differences in enzyme sources (recombinant vs. liver microsomes) and incubation times (5 vs. 30 minutes) significantly alter IC₅₀ values. Standardize protocols using pooled human liver microsomes and pre-incubation steps .
  • Metabolite Interference : LC-MS/MS analysis reveals that oxidative metabolites (e.g., 8-CF₃-2-oxo-tetrahydroquinoline) exhibit noncompetitive inhibition, confounding initial competitive inhibition models .

Methodological Recommendations

Q. What analytical techniques best characterize 8-(trifluoromethyl)-tetrahydroquinoline’s purity and structure?

  • NMR : ¹⁹F NMR (δ = -62 ppm for CF₃) confirms regiochemistry .
  • HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm for purity >98% .
  • HRMS : Accurate mass (<2 ppm error) confirms molecular formula (C₁₀H₁₀F₃N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.